Product packaging for methyl -d]pyrimidin-7-one(Cat. No.:)

methyl -d]pyrimidin-7-one

Cat. No.: B396434
M. Wt: 330.3g/mol
InChI Key: XJUAXPVBRZJGON-UHFFFAOYSA-N
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Description

Significance of Pyrimidin-7-one Scaffolds in Contemporary Academic Research

Pyrimidin-7-one scaffolds, and particularly their fused bicyclic variants, are of tremendous interest to organic and medicinal chemists. researchgate.netlibretexts.org Their structural similarity to purine (B94841) nucleobases allows them to interact with a variety of enzymes and receptors, making them versatile starting points for the development of new drugs. researchgate.netlibretexts.orgmdpi.com The number of publications and patents related to pyrido[2,3-d]pyrimidin-7-ones, for instance, has grown almost exponentially, highlighting the intense research activity in this area. researchgate.netlibretexts.orgmdpi.com

The fusion of a pyrimidin-7-one core with other heterocyclic rings generates a rich diversity of chemical classes, each with distinct properties and biological activities. These hybrid heterocycles often exhibit improved pharmacological profiles compared to their monocyclic precursors.

Pyrido[2,3-d]pyrimidin-7-ones : This class is one of the most extensively studied. researchgate.netlibretexts.orgmdpi.com These compounds are recognized as privileged scaffolds capable of providing ligands for numerous biological receptors. researchgate.netlibretexts.orgmdpi.com Their synthesis and biomedical applications have been a major focus of research, leading to the discovery of potent kinase inhibitors. mdpi.com

Pyrazolo[1,5-a]pyrimidin-7-ones : Derivatives of this scaffold have been identified as promising antimicrobial and antitubercular agents. google.comgoogle.com Research has focused on elucidating their structure-activity relationships to improve their efficacy. google.comgoogle.com

Triazolo[1,5-a]pyrimidine-7(4H)-ones : These compounds have been investigated as positive modulators of the GABA-A receptor, showing potential as anticonvulsant agents with low toxicity.

Thiazolo[4,5-d]pyrimidin-7-ones : Solid-phase synthesis methods have been developed to create libraries of these derivatives for screening and identifying compounds with biological activity. nih.gov

The pyrimidin-7-one scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Many derivatives function as potent inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of the cell cycle and are often dysregulated in cancer. acs.orgnih.gov For example, Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core. The versatility of this scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. symeres.com Research has demonstrated that derivatives can be designed to target a wide range of kinases and other enzymes, making them valuable tools for treating proliferative disorders, inflammatory diseases, and infections. mdpi.comnih.govacs.org

Overview of Fused Pyrimidin-7-one Chemical Classes (e.g., Pyrido-, Pyrazolo-, Triazolo-, Thiazolo-pyrimidin-7-ones)

Academic Rationale for Deuteration in Chemical and Biological Investigations

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in scientific research. researchgate.net Replacing hydrogen with deuterium in a molecule creates an isotopically labeled compound that is chemically similar to the original but has a slightly higher mass and altered vibrational properties. researchgate.net This subtle change provides powerful means to probe chemical and biological processes. nih.govresearchgate.net

Deuterium as a Mechanistic Probe in Organic and Biological Transformations

One of the most powerful applications of deuterium labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.govplos.org

Deuterium Labeling for Isotopic Tracing in Complex Biological Systems

Deuterium-labeled compounds are essential for tracing the metabolic fate of molecules within living organisms. nih.gov In drug metabolism and pharmacokinetic (DMPK) studies, replacing a hydrogen atom with deuterium at a site susceptible to metabolic oxidation can slow down the rate of metabolism. nih.gov This is a direct consequence of the kinetic isotope effect on the enzymatic C-H bond cleavage, often mediated by cytochrome P450 (CYP) enzymes.

This strategy offers several advantages in academic research:

Metabolic Pathway Elucidation : By observing how deuteration affects the formation of various metabolites, researchers can identify the primary sites of metabolic attack on a drug molecule. nih.govplos.org

Improving Pharmacokinetic Profiles : Slowing down metabolism can lead to a longer drug half-life and increased systemic exposure, which can be a desirable property for a therapeutic agent. nih.govresearchgate.net

Use as Internal Standards : Deuterated molecules are widely used as internal standards in quantitative analysis by mass spectrometry, as they co-elute with the non-labeled analyte but are distinguishable by their higher mass, enabling precise quantification.

Current Research Landscape and Future Directions for Methyl-[d]pyrimidin-7-one Studies

While direct and extensive research specifically focused on "methyl-[d]pyrimidin-7-one" as a singular entity is not prominent in the current literature, the foundational research in related areas provides a strong rationale for its future investigation. The convergence of interest in both pyrimidin-7-one scaffolds and the strategic use of deuteration points toward a promising area for academic and industrial research.

Recent studies have demonstrated the successful synthesis and application of deuterated pyrimidine (B1678525) derivatives. For instance, a 2023 study reported the design of deuterated pyrido[4,3-d]pyrimidine (B1258125) analogues as potent inhibitors of the KRASG12D cancer mutation, highlighting the utility of deuteration in modern drug design. acs.org Another key development is a method for the regioselective introduction of deuterium into the methyl group of azolo[1,5-a]pyrimidines. This work demonstrated that under basic conditions using deuterated methanol (B129727) (CD₃OD), the protons of the methyl group on the pyrimidine ring could be efficiently exchanged for deuterium atoms.

These findings create a clear path forward for studies on methyl-[d]pyrimidin-7-one. Future research directions are likely to include:

Synthesis and Application : Applying established regioselective deuteration methods to biologically active methyl-pyrimidin-7-one scaffolds, such as derivatives of pyrido[2,3-d]pyrimidin-7-one.

Metabolic Studies : Synthesizing deuterated versions of methyl-pyrimidin-7-one drug candidates (like analogues of Palbociclib) to investigate their metabolic stability. Deuterating the methyl group could slow its oxidation, a common metabolic pathway, potentially improving the drug's pharmacokinetic profile. plos.org

Mechanistic Investigations : Using methyl-[d]pyrimidin-7-one derivatives to probe the mechanisms of enzymes that interact with this scaffold. The kinetic isotope effect observed upon deuteration of the methyl group could reveal its role in enzyme binding or catalytic turnover.

The study of methyl-[d]pyrimidin-7-one is poised to leverage the vast existing knowledge of its parent scaffold and the powerful insights afforded by isotopic labeling. Such investigations will undoubtedly contribute to a deeper understanding of reaction mechanisms and the development of more stable and effective therapeutic agents.

Data Tables

Table 1: Examples of Fused Pyrimidin-7-one Scaffolds and Their Research Significance

Fused ScaffoldResearch AreaKey Findings
Pyrido[2,3-d]pyrimidin-7-oneKinase Inhibition, OncologyForms the core of approved drugs like Palbociclib; extensively studied for treating proliferative diseases. researchgate.netlibretexts.org
Pyrazolo[1,5-a]pyrimidin-7-oneAntimicrobial, AntitubercularIdentified as a promising scaffold against Mycobacterium tuberculosis; SAR studies are ongoing. google.comgoogle.com
Triazolo[1,5-a]pyrimidine-7-oneNeuroscienceInvestigated as anticonvulsant agents acting as positive modulators of the GABA-A receptor.
Thiazolo[4,5-d]pyrimidin-7-oneDrug DiscoveryLibraries of derivatives have been synthesized using solid-phase methods to screen for new bioactive compounds. nih.gov

Table 2: Applications of Deuterium Labeling in Chemical and Biological Research

ApplicationPrincipleExample Use Case
Mechanistic ProbeKinetic Isotope Effect (KIE) : Slower cleavage of C-D vs. C-H bonds. nih.govDetermining if C-H bond breaking is the rate-limiting step in an enzymatic reaction. researchgate.netmdpi.com
Metabolic TracingAltered Metabolism : Deuteration at a metabolic hotspot can slow down enzymatic degradation. nih.govImproving the in vivo half-life of a drug candidate by protecting it from rapid oxidation by CYP enzymes.
Quantitative AnalysisMass Shift : Deuterated compounds are easily distinguished from their non-labeled counterparts by mass spectrometry.Serving as an ideal internal standard for accurate drug concentration measurement in biological samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N6O B396434 methyl -d]pyrimidin-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3g/mol

IUPAC Name

2-methoxy-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C18H14N6O/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

XJUAXPVBRZJGON-UHFFFAOYSA-N

SMILES

COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl D Pyrimidin 7 One and Analogs

Strategic Approaches to Pyrimidin-7-one Core Construction

The formation of the pyrimidin-7-one core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and scalability. These methods range from multi-component reactions that assemble the core in a single step to solid-phase techniques that facilitate the rapid generation of compound libraries.

Multi-Component and Cyclization Reactions

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems like pyrimidin-7-ones from three or more starting materials in a single operation. nih.govacs.org This approach is lauded for its atom economy and ability to rapidly generate diverse molecular scaffolds. nih.gov For instance, a three-component reaction involving 6-aminouracils, aldehydes, and secondary amines in ethanol (B145695) has been reported for the synthesis of pyrimido[4,5-d]-pyrimidines. nih.gov Another example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov

Cyclization reactions are fundamental to forming the bicyclic pyrimidin-7-one structure. These can involve the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) or vice versa. researchgate.net For example, substituted pyridines with functional groups at the 2 and 3 positions can be cyclized to form the pyrido[2,3-d]pyrimidine (B1209978) system. researchgate.net Conversely, a pyridone moiety can be added to a pyrimidine ring to construct the same scaffold. researchgate.net Microwave-assisted cyclization has been shown to be a particularly effective method for achieving high yields and purity in short reaction times. nih.gov

A notable cyclization strategy is the Thorpe-Ziegler reaction, which has been successfully employed in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.comresearchgate.net This method, followed by further cyclization, forms the core structure efficiently. mdpi.comresearchgate.net

Table 1: Examples of Multi-Component and Cyclization Reactions for Pyrimidin-7-one Synthesis
Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeReference(s)
Three-Component Reaction6-Aminouracils, Aldehydes, Secondary AminesAcetic acid, Ethanol, Room temperaturePyrimido[4,5-d]-pyrimidines nih.gov
Iridium-Catalyzed MCRAmidines, AlcoholsPN5P-Ir-pincer complexSubstituted Pyrimidines acs.orgnih.gov
CyclizationSubstituted Pyridines (functionalized at C2, C3)VariousPyrido[2,3-d]pyrimidines researchgate.net
Microwave-Assisted Cyclization3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazolesSolvent-free, Microwave irradiation6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov
Thorpe-Ziegler CyclizationPotassium cyanocarbonimidodithioate, Chloroacetamide-Thiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.comresearchgate.net
Iodine-Mediated MCRAryl methyl ketones, Barbituric acids, 2-Amino-1,4-naphthoquinoneMolecular iodine, DMSONaphthoquinone-fused pyrroles with pyrimidine moiety rsc.org

Condensation and Subsequent Cyclization Processes

Condensation reactions followed by cyclization offer a versatile route to the pyrimidin-7-one core. This two-step process allows for the controlled construction of the heterocyclic system. A common approach involves the condensation of a pyrimidine derivative bearing an aldehyde or ester group with a suitable partner, followed by an intramolecular cyclization to form the fused pyridone ring. nih.gov

For example, 4-(alkylamino)-2-(methylthio)pyrimidine-5-carbaldehydes can be condensed with phenylacetic acid esters, mediated by KF/Al2O3, to prepare functionalized pyrido[2,3-d]pyrimidin-7(8H)-ones. researchgate.net Similarly, the synthesis of 5-methyl-3-aryl researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrimidin-7-oles has been achieved through the condensation and subsequent cyclization of 6-methyl-2-methylsulfanylpyrimidin-4-ol with substituted benzoic acid hydrazides. pharmj.org.ua

The reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds under acidic or basic conditions is another example. nih.gov This process begins with a nucleophilic attack of the aminopyrazole onto a carbonyl group, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Efficient One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several efficient one-pot protocols for the synthesis of pyrimidin-7-one analogs have been developed. researchgate.net

A notable example is the one-pot synthesis of 6-aminopyrido[2,3-d]pyrimidin-7-ones from 4-aminopyrimidine-5-carbaldehydes and in situ N-protected methyl glycinate. researchgate.net This method provides polyfunctional compounds that are valuable for drug design. researchgate.net Another efficient one-pot procedure involves the reaction of an acyl-protected aminoacetone with cyanoacetamide to form 2-amino-4-methyl-1H-pyrrole-3-carboxamide, which is then converted in the same pot to 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. acs.org

Three-component one-pot approaches have also been effectively used for the formation of the pyridine ring by reacting functionalized pyrimidines with compounds containing an active methylene (B1212753) group. researchgate.net For instance, the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) allows for the rapid and diverse synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful tool for the combinatorial generation of large libraries of compounds for high-throughput screening. mdpi.comresearchgate.netnih.gov This technique simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product. mdpi.com

A facile solid-phase method has been developed for the synthesis of a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library. mdpi.comresearchgate.netnih.gov The core structure was synthesized through Thorpe-Ziegler and cyclization reactions, and the library was constructed with three points of diversity, resulting in 57 compounds with high yields. mdpi.comresearchgate.net

Another solid-phase approach has been described for the synthesis of 4-methyl-pyrido[2,3-d]pyrimidin-7-one compounds with two diversity points. researchgate.net This method involves a polymer-supported methylsulfonyl derivative that is substituted with various amines, followed by cleavage from the resin to afford the final products in good yield and purity. researchgate.net Furthermore, a traceless solid-phase synthesis of 7-aminothiazolo[4,5,-d]pyrimidine scaffold libraries has been developed, utilizing a Dimroth rearrangement to afford the desired heterocyclic core. acs.org

Table 2: Comparison of Solid-Phase Synthesis Methods for Pyrimidin-7-one Analogs
ScaffoldKey Reaction(s)Diversity PointsLibrary SizeOverall YieldReference(s)
Thiazolo[4,5-d]pyrimidin-7(6H)-oneThorpe-Ziegler, Cyclization357 compounds65-97% per step mdpi.comresearchgate.net
4-Methyl-pyrido[2,3-d]pyrimidin-7-oneNucleophilic substitution on polymer-bound sulfone2126 compoundsGood researchgate.net
7-Aminothiazolo[4,5,-d]pyrimidineDimroth Rearrangement, N-acylation, N-alkylation, Nucleophilic substitution3Library11-48% acs.org
5,6-Disubstituted Pyrimidinone/PyrimidindioneCondensation of polymer-bound thiouronium salt with β-ketoesters-Series of compounds- arkat-usa.org

Regioselective Deuteration Strategies for Pyrimidin-7-one Scaffolds

The introduction of deuterium (B1214612) into drug candidates can favorably alter their metabolic profiles, potentially improving their pharmacokinetic and toxicological properties. nih.gov Therefore, the development of regioselective deuteration methods is of significant interest.

Direct Deuterium Introduction into Methyl Groups

Direct H/D exchange at the methyl group of a pyrimidin-7-one scaffold is a straightforward approach to introduce deuterium. This is often achieved under basic conditions using a deuterium source like D₂O or deuterated solvents.

A simple and efficient method for the regioselective introduction of deuterium into the methyl group of the pyrimidine fragment of azolo[1,5-a]pyrimidines has been developed. nih.govmdpi.com This method involves H/D exchange in the presence of a deuterated base, such as CD₃ONa in CD₃OD. nih.govmdpi.com The reaction is often rapid, and the kinetics can be studied at low temperatures. nih.gov The mechanism proceeds via nucleophilic substitution where a methoxide (B1231860) ion removes a proton from the methyl group, which is then replaced by a deuterium atom from the solvent. mdpi.com

Microwave-assisted deuteration has also emerged as a rapid and efficient technique. For example, isotopically pure [D₆]-dimethyl-2,2'-bipyridine derivatives were formed in quantitative yield within 15 minutes using microwave irradiation in a D₂O solution. This highlights the potential of microwave technology to accelerate deuteration reactions.

The acidity of the protons on the methyl group is a key factor. For instance, in 6-acetyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine, the protons of the 7-CH₃ and 6-COCH₃ groups undergo H/D exchange, which can be confirmed by mass spectrometry showing a corresponding increase in molecular weight. nih.gov The use of strong bases like sodium hydroxide (B78521) with deuterated DMSO has been shown to be effective for deuterating unactivated benzylic methyl groups. acs.org

Table 3: Methods for Regioselective Deuteration of Methyl Groups
Substrate TypeReagents/ConditionsDeuterium SourceKey FeaturesReference(s)
Azolo[1,5-a]pyrimidinesCD₃ONa, Low temperatureCD₃ODRegioselective for pyrimidine methyl group, Rapid exchange nih.govmdpi.com
Dimethyl-2,2'-bipyridinesMicrowave irradiationD₂ORapid (15 min), Quantitative yield
6-Acetyl-2,7-dimethylpyrazolo[1,5-a]pyrimidineCD₃ONaCD₃ODH/D exchange at 7-CH₃ and 6-COCH₃, Confirmed by MS nih.gov
Unactivated Benzylic Methyl GroupsNaOH or catalytic KOtBud₆-DMSOEffective for less acidic methyl groups acs.org

Catalytic Deuterium Exchange Methodologies

The introduction of deuterium into the methyl-pyrimidin-7-one scaffold can be efficiently achieved through catalytic hydrogen-deuterium exchange (HDE) reactions. These methods offer a direct route for deuteration, often utilizing transition metal catalysts and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netthieme-connect.de The choice of catalyst and conditions is crucial for achieving high levels of deuterium incorporation and controlling regioselectivity.

Palladium-based catalysts are frequently employed for the deuteration of heterocyclic compounds. thieme-connect.de For instance, palladium-catalyzed C-H activation can facilitate the exchange of hydrogen for deuterium at specific positions, such as those ortho to a directing group. thieme-connect.de While direct deuteration of a methyl group on a pyrimidinone ring is challenging, methods developed for related structures provide valuable insights. For example, the deuteration of 2'-deoxyuridine, a pyrimidine derivative, has been accomplished using a Platinum (IV) oxide catalyst with D₂ gas. oup.com This approach has also been noted to cause partial exchange at the C6 position of the pyrimidine ring. oup.com

Another strategy involves a dual catalytic system, such as a photoredox catalyst combined with a thiol-based hydrogen atom transfer (HAT) catalyst, using D₂O as the deuterium source. researchgate.net This method has shown high reactivity for electron-rich benzylic positions, which is relevant for the methyl group on the pyrimidinone core. researchgate.net The general principle of HDE is often investigated through H/DX-MS (Hydrogen/Deuterium Exchange Mass Spectrometry), a technique that monitors the incorporation of deuterium over time and can reveal solvent-accessible regions of a molecule. nih.govnih.gov

Table 1: Catalytic Hydrogen-Deuterium Exchange (HDE) Methodologies

Catalyst System Deuterium Source Substrate Type / Position Key Features
Platinum (IV) Oxide D₂ gas Pyrimidine derivatives Effective for deuterating both methyl protons and ring positions. oup.com
Palladium(II) Acetate Deuterated solvents (e.g., d₄-acetic acid) Heteroarenes, positions ortho to directing groups Directed C-H activation enables regioselective deuteration. thieme-connect.de

Synthesis of Position-Specifically Deuterated Methyl-[d]pyrimidin-7-one Isotopologues

The synthesis of methyl-[d]pyrimidin-7-one isotopologues with deuterium atoms at specific positions typically relies on a bottom-up approach using pre-labeled building blocks rather than direct exchange on the final scaffold. nih.gov This strategy provides precise control over the location and number of deuterium atoms incorporated into the final molecule.

One common methodology involves the synthesis of a key intermediate that is specifically deuterated. For example, to create a deuterated methyl group, a precursor like deuterated formaldehyde (B43269) or itaconic acid can be used. oup.comnih.gov The synthesis of fully deuterated thymidine, a related pyrimidine, was achieved using deuterated formaldehyde followed by catalytic reduction. oup.com Similarly, the preparation of specifically mono- or di-deuterated methyl groups has been demonstrated in the synthesis of methylaspartic acid by first creating a labeled mesaconic acid intermediate through the treatment of itaconic acid with sodium deuteroxide in D₂O. nih.gov

Once the deuterated fragment is prepared, it can be incorporated into the pyrimidinone ring through standard heterocyclic synthesis methods. For instance, a deuterated β-keto ester could be condensed with urea (B33335) or a related synthon to form the deuterated pyrimidinone core. The use of enzymatic synthesis is another powerful tool, particularly for complex structures like nucleotides, where specifically deuterated ribose is used as a starting material to build the entire deuterated nucleoside triphosphate. nih.govscienceopen.com These multi-step synthetic routes, while more complex than direct exchange, are indispensable for creating the specific isotopologues required for detailed mechanistic studies and as internal standards in quantitative analysis. nih.gov

Derivatization and Functionalization of the Methyl-[d]pyrimidin-7-one Scaffold

Strategies for Alkylation and Acylation

Alkylation and acylation are fundamental strategies for modifying the methyl-[d]pyrimidin-7-one scaffold, allowing for the introduction of a wide range of functional groups to tune the molecule's properties.

Alkylation: The pyrimidinone core contains multiple nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation is often a challenge and can depend heavily on the reaction conditions, including the base and solvent used. ub.edu For example, the alkylation of pyrimidin-4(3H)-one with propylene (B89431) carbonate can result in a mixture of 1N- and 3N-alkylated products. mdpi.com The alkylation of purines, which contain an embedded pyrimidine ring, often yields a mixture of N-7 and N-9 isomers, though conditions can be optimized for regioselectivity, for instance by using tetrabutylammonium (B224687) hydroxide as the base under microwave irradiation. ub.edu Besides N-alkylation, advanced methods for C-alkylation at the methyl group are also possible, such as transition-metal-catalyzed reactions using alcohols as alkylating agents. mdpi.com

Acylation: Acylation reactions typically target nitrogen or sulfur atoms within the heterocyclic structure. In the case of 2-thiouracil (B1096) derivatives, which are structurally related to pyrimidinones, acylation with reagents like acetyl chloride or benzoyl chloride occurs on the sulfur atom to furnish S-acyl derivatives. scispace.com Acylation can also be a key step in the synthesis of the core ring system itself. evitachem.com Novel N-acyl derivatives of related heterocyclic systems, such as tetrahydro- Current time information in Bangalore, IN.thieme-connect.comlmaleidykla.lttriazolo[4,3-a]pyrazines, can be prepared by N-acylation of the core intermediate, highlighting its utility in creating diverse final products. google.com

Table 2: Alkylation and Acylation Reactions on Pyrimidinone-Related Scaffolds

Reaction Type Reagent(s) Site of Functionalization Notes
N-Alkylation Propylene Carbonate, Base Ring Nitrogen (N1, N3) Often yields mixtures of regioisomers. mdpi.com
N-Alkylation Alkyl Halide, (Bu)₄NOH, MW Ring Nitrogen (N9 of purine) Microwave assistance can improve regioselectivity and reduce reaction times. ub.edu
C(sp³)–H Alkylation Alcohols, Iridium Catalyst Methyl Group Auto-transfer hydrogenative (ATH) reaction introduces new C-C bonds. mdpi.com
S-Acylation Acetyl Chloride, Benzoyl Chloride Exocyclic Sulfur Demonstrated on 6-methylthiouracil derivatives. scispace.com

Introduction of Diverse Substituents for Structure-Activity Relationship Modulation

The systematic introduction of diverse chemical substituents onto the methyl-[d]pyrimidin-7-one scaffold is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) modulation, explores how changes in the chemical structure affect the molecule's interaction with its biological target. acs.org

By modifying different positions on the pyrimidinone ring, researchers can fine-tune the compound's characteristics. For instance, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors, substituents at three different positions were systematically varied. acs.org This led to the discovery that replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety increased potency, and substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine further enhanced activity and improved drug-like properties. acs.org

The electronic properties of substituents are also critical. Studies on pyrimidine derivatives with anti-inflammatory activity revealed that the presence of electron-releasing groups, such as pyridine or chloromethyl, at the 2-position of the pyrimidine skeleton enhanced the desired biological effect. rsc.org The strategic synthesis of a library of derivatives allows for a comprehensive exploration of the chemical space around the core scaffold. This can involve condensing the core heterocycle with various aldehydes or coupling different amines and phenols to build a diverse set of analogues for biological screening. acs.orgresearchgate.net

Table 3: Examples of Substituents for SAR Modulation on Pyrimidine/Pyridinone Scaffolds

Position of Substitution Example Substituent Intended Effect / Observation Reference
R₁ (Amide) Cyclopropylmethyl Optimized potency in NAPE-PLD inhibitors. acs.org
R₂ (Amine) (S)-3-Phenylpiperidine Increased potency through conformational restriction. acs.org
R₃ (Amine/Heterocycle) (S)-3-Hydroxypyrrolidine Increased potency and reduced lipophilicity. acs.org
Position 2 Pyridine, Chloromethyl Enhanced anti-inflammatory activity (electron-releasing). rsc.org

Palladium-Catalyzed Cross-Coupling and Other Advanced Functionalization Techniques

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the advanced functionalization of the methyl-[d]pyrimidin-7-one scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are often difficult to construct using classical methods. They typically involve the reaction of a halogenated or triflated pyrimidinone with an organometallic reagent in the presence of a palladium catalyst.

Common palladium-catalyzed reactions used for functionalizing pyrimidine and pyrimidinone cores include:

Suzuki-Miyaura Coupling: This reaction couples a halide (e.g., chloro-, bromo-, or iodo-pyrimidinone) with an aryl or vinyl boronic acid or ester. thieme-connect.com It is widely used to introduce (hetero)aryl substituents. An efficient system for this transformation has been developed using orotic acid, a pyrimidone itself, as a ligand for the palladium catalyst. thieme-connect.com

Stille Coupling: This involves the reaction of a halopyrimidine with an organostannane reagent. It is effective for creating aryl- and vinyl-substituted pyrimidines. jst.go.jp A modified Stille coupling has also been applied to quinazolinone derivatives, where a benzylsulfanyl group can act as the leaving group in place of a traditional halide. lmaleidykla.lt

Sonogashira Coupling: This reaction is used to introduce alkyne functionalities by coupling a halopyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. thieme-connect.com This method has been successfully applied to 4-iodopyrrolopyrimidines, a related heterocyclic system. thieme-connect.com

In addition to these classical cross-coupling reactions, direct C-H functionalization has emerged as a highly efficient and atom-economical strategy. This approach avoids the need for pre-functionalization (i.e., halogenation) of the pyrimidinone core. For example, palladium-catalyzed direct C-H arylation can couple the C-5 position of a uracil (B121893) derivative directly with an aryl halide. chim.it

Table 4: Palladium-Catalyzed Functionalization of Pyrimidinone and Related Heterocycles

Reaction Name Coupling Partners Bond Formed Key Features
Suzuki-Miyaura Halide + Boronic Acid/Ester C(sp²)-C(sp²), C(sp²)-C(sp) Tolerant of many functional groups; pyrimidone-based ligands can be effective. thieme-connect.com
Stille Halide + Organostannane C(sp²)-C(sp²), C(sp²)-C(sp) Versatile for aryl and vinyl coupling. jst.go.jp Modified versions can use thioethers as leaving groups. lmaleidykla.lt
Sonogashira Halide + Terminal Alkyne C(sp²)-C(sp) Key method for synthesizing alkynylpyrimidines. thieme-connect.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidin-7-one Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidin-7-one derivatives, QSAR studies have been instrumental in identifying key structural requirements for their therapeutic effects, such as anticancer and antitubercular activities. japsonline.comnih.gov

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For pyrimidin-7-one derivatives, a wide array of descriptors are calculated, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. researchgate.net

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. researchgate.nettandfonline.com

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of atoms. tandfonline.com

Electrostatic descriptors: These quantify the charge distribution within the molecule, which is crucial for intermolecular interactions. researchgate.nettandfonline.com

Physicochemical descriptors: Properties like lipophilicity (logP) and polarizability are often included. tandfonline.comscirp.org

Software like PaDEL-Descriptor and Dragon are commonly used to calculate a large number of these descriptors from the molecular structures. nih.govscispace.com The initial pool of descriptors is often large and needs to be reduced to a smaller set of relevant and non-correlated descriptors to avoid overfitting the model. nih.gov

A study on pyrido[2,3-d]pyrimidin-7-yl derivatives as anticancer agents highlighted the significant contribution of physicochemical and topological descriptors to the QSAR models. tandfonline.com

Once the descriptors are selected, various machine learning algorithms are employed to build the QSAR model. These algorithms can capture both linear and non-linear relationships between the descriptors and the biological activity. preprints.org

Commonly used methods include:

Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov It is one of the simpler and more interpretable QSAR methods.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is multicollinearity among them. tandfonline.com

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture complex relationships. nih.gov Studies have shown that ANN models can sometimes outperform MLR models in predicting the activity of pyrimidine (B1678525) derivatives. nih.gov

Support Vector Machines (SVM): SVM is another powerful machine learning algorithm used for classification and regression tasks in QSAR. researchgate.net

Random Forest (RF): RF is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.net

A comparative study on VEGFR-2 inhibitors with a pyrimidine scaffold found that an ANN model had superior predictive power compared to an MLR model. nih.gov Similarly, various machine learning methods, including MLR, RF, SVM, and Deep Neural Networks (DNN), have been applied to develop QSAR models for CDK4 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. researchgate.net

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has good predictive power for new, untested compounds. basicmedicalkey.com Both internal and external validation techniques are employed.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the internal consistency and stability of the model. tandfonline.commdpi.com A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. mdpi.com The predictive r² (pred_r²) is a key metric for external validation. tandfonline.com

A good QSAR model should have high values for both q² and pred_r². mdpi.commdpi.com For instance, a 2D-QSAR model for pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed a high correlation coefficient (r² = 0.9512), and good internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores. researchgate.net

Interpretation of the developed QSAR models provides valuable insights into the structural features that are important for biological activity. mdpi.com For example, 3D-QSAR models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charge) are favorable or unfavorable for activity. japsonline.com This information guides medicinal chemists in designing new derivatives with improved potency.

Application of Machine Learning Algorithms in QSAR Model Development

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed in the development of pyrimidin-7-one derivatives. nih.gov

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the information from a set of known active ligands. QSAR and pharmacophore modeling are key components of this approach. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), structure-based methods like molecular docking can be used. japsonline.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target, helping to understand the binding interactions at the molecular level. japsonline.com For pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, molecular docking studies have revealed key hydrogen bonding interactions with amino acid residues in the active site, such as VAL96. japsonline.com

These two approaches are often used in a complementary manner to gain a comprehensive understanding of the SAR and to design novel inhibitors. japsonline.com

Pharmacophore Elucidation and Identification of Key Structural Determinants for Biological Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net Pharmacophore modeling helps to identify the essential structural determinants for activity.

For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with antitubercular activity, SAR studies have identified several key features: nih.govacs.orgnih.gov

The core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is essential. acs.org

Methylation at the O- or N-position of the core scaffold leads to a loss of activity, suggesting the importance of the tautomeric form and hydrogen bonding capabilities. acs.org

Substitutions at various positions on the scaffold significantly impact activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-ones as SOS1 inhibitors, the presence of a substituent at the R¹ position was found to be critical for activity. nih.gov

The following table summarizes some of the key structural modifications and their impact on the biological activity of pyrimidin-7-one derivatives:

ScaffoldModificationImpact on ActivityTargetReference
Pyrido[2,3-d]pyrimidin-7-oneAbsence of R¹ substituentComplete loss of activitySOS1 nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneO-methylation of the coreLoss of activityMycobacterium tuberculosis acs.org
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneN-methylation of the coreLoss of activityMycobacterium tuberculosis acs.org
Pyrrolo[2,3-d]pyrimidineAliphatic linker between scaffoldsModerate to marginal activityCancer cell lines mdpi.com

Impact of Deuteration on Structure-Activity Relationships

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can have a significant impact on the pharmacokinetic and pharmacodynamic properties of a drug molecule. This is primarily due to the "kinetic isotope effect," where the C-D bond is stronger and is broken more slowly than a C-H bond.

In the context of pyrimidine derivatives, deuteration has been explored as a strategy to:

Improve metabolic stability: By replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolic degradation can be slowed down, leading to improved drug exposure. researchgate.net

Modulate biological activity: Changes in metabolic pathways due to deuteration can sometimes lead to altered biological activity or safety profiles. researchgate.net

Enhance therapeutic efficacy: Improved metabolic stability can lead to better therapeutic outcomes. acs.org

For example, deuterated diarylpyrimidine derivatives have been designed as non-nucleoside reverse transcriptase inhibitors with the aim of improving their efficacy and druggability. researchgate.net Another study on multisubstituted pyrido[4,3-d]pyrimidine (B1258125) analogues bearing deuterated methylene (B1212753) linkers showed their potential as potent KRASG12D inhibitors. acs.org

Investigation of Deuterium Isotope Effects on Molecular Interactions

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule, a process known as deuteration, can lead to significant changes in molecular interactions, collectively termed deuterium isotope effects (DIEs). While often associated with the kinetics of chemical reactions involving bond cleavage, these effects also extend to noncovalent interactions, which are crucial for molecular recognition and binding. nih.govresearchgate.net Noncovalent forces such as hydrogen bonding, van der Waals interactions, and ionic interactions can all be modulated by the presence of deuterium. nih.govresearchgate.net

The physical basis for these effects lies in the fundamental differences between the C-D and C-H bonds. The C-D bond has a lower zero-point energy and is consequently stronger and shorter than the C-H bond. This seemingly subtle difference can alter the polarity and lipophilicity of a molecule. nih.govresearchgate.net For instance, studies on deuterated caffeine (B1668208) isotopomers demonstrated that deuteration can lead to a small decrease in lipophilicity. researchgate.net The extent and nature of the DIE on noncovalent interactions are highly dependent on the specific position of deuteration within the molecule. nih.gov

In the case of methyl-d3-pyrimidin-7-one, the three deuterium atoms on the methyl group can influence its interactions with surrounding molecules, such as solvent molecules or a biological target. The deuterated methyl group (CD₃) is slightly less lipophilic and has a smaller van der Waals volume compared to a standard methyl group (CH₃). These alterations can impact how the molecule fits into a binding pocket and the strength of its hydrophobic and van der Waals interactions.

Table 1: Comparative Physicochemical Properties of Protium vs. Deuterium Bonds

PropertyC-H BondC-D BondConsequence for Methyl-d3-pyrimidin-7-one
Bond Strength WeakerStrongerIncreased stability against oxidative metabolism at the methyl group.
Bond Length LongerShorterSubtle changes in molecular size and shape, potentially affecting steric fit in a binding site.
Vibrational Frequency HigherLowerAlters the molecule's infrared spectrum and can influence the strength of weak hydrogen bonds (C-H/D···O/N).
Lipophilicity HigherLowerMay slightly decrease the molecule's ability to cross lipid membranes and can alter hydrophobic interactions with a target protein. researchgate.net

Analysis of the Influence of Methyl Deuteration on Ligand-Target Binding Affinity

For example, replacing hydrogen with deuterium can strengthen certain hydrogen bonds, while the altered molecular volume and lipophilicity can lead to either improved or diminished complementarity within the binding site. mdpi.com A computational study on the histamine (B1213489) H2 receptor showed that deuteration of histamine led to an increased binding affinity, an observation attributed to modified hydrogen bonding strengths. mdpi.com Conversely, studies on various deuterated isomers of caffeine binding to human serum albumin revealed a complex, non-additive relationship between the site of deuteration and binding affinity. researchgate.net

For methyl-d3-pyrimidin-7-one, the impact of methyl deuteration on target binding would depend on the role of the methyl group in the binding process.

If the methyl group is situated in a tight hydrophobic pocket: The smaller size of the CD₃ group might reduce steric clashes, potentially improving affinity.

If the methyl group is involved in critical hydrophobic interactions: The slightly lower lipophilicity of the CD₃ group could weaken these interactions, possibly decreasing affinity.

If the methyl group is subject to metabolic oxidation by target enzymes: Deuteration can slow this process, a phenomenon known as the kinetic isotope effect, which could prolong the compound's interaction with the target. nih.gov

A computational case study of istradefylline, an adenosine (B11128) A2A receptor antagonist, predicted that polydeuteration could increase its binding potency by a factor of 2.8, highlighting the therapeutic potential of this strategy. irb.hr

Table 2: Illustrative Examples of Deuteration Effects on Binding Affinity

Compound/IsomerTarget ProteinObserved Effect on AffinityReference
Deuterated Histamine Histamine H2 ReceptorIncreased affinity; calculated ΔΔEBIND of -0.85 kcal/mol agrees with experimental value of -0.75 kcal/mol. mdpi.com mdpi.com
Caffeine-3-CD₃ Human Serum Albumin (HSA)Affinity was lower than for non-deuterated caffeine. researchgate.net researchgate.net
Caffeine-1,3,7-(CD₃)₃ Human Serum Albumin (HSA)Affinity was essentially the same as non-deuterated caffeine. researchgate.net researchgate.net
d19-Istradefylline Adenosine A2A ReceptorPredicted 2.8-fold increase in potency (affinity improvement of -0.6 kcal/mol). irb.hr irb.hr

These examples underscore that the influence of methyl deuteration on the binding affinity of methyl-d3-pyrimidin-7-one cannot be assumed and would require specific experimental or computational evaluation. researchgate.netirb.hr

Conformational Landscape and Tautomeric Equilibrium Studies in Pyrimidin-7-one Systems

The biological activity of a molecule is intimately linked to its three-dimensional structure and dynamic behavior. This includes its conformational landscape—the collection of accessible three-dimensional shapes a molecule can adopt—and any tautomeric equilibria. nih.govacs.org

Pyrimidinone systems, like other heteroaromatic compounds, can exhibit prototropic tautomerism, a process involving the migration of a proton accompanied by a shift in double bonds. encyclopedia.pubchimia.ch Pyrimidin-7-one can exist in equilibrium with its tautomeric form, 7-hydroxypyrimidine. The position of this equilibrium is a critical determinant of the molecule's chemical properties and its ability to interact with biological targets, as the two tautomers present different hydrogen bond donor and acceptor patterns. chimia.chresearchgate.net

The equilibrium can be influenced by various factors, including the chemical nature of substituents and the properties of the solvent. researchgate.netacs.org For instance, polar solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding. acs.org Computational studies, often using Density Functional Theory (DFT), are frequently employed to predict the relative stabilities of different tautomers. researchgate.net

The conformational landscape describes the energetically accessible conformations of a molecule. elifesciences.orgnih.gov For methyl-d3-pyrimidin-7-one, this would include rotations around the bond connecting the methyl group to the pyrimidine ring. While this rotation is typically fast, its preference can be influenced by interactions within a constrained environment like a protein binding site. Ligand binding can perturb the conformational landscape of both the ligand and the protein, often selecting for or inducing a specific conformation that optimizes binding. nih.govacs.org Research on a ureido-pyrimidine derivative demonstrated that its tautomeric state could be controlled by its conformational state, highlighting the intricate link between these two properties. jyu.fi The deuteration of the methyl group is not expected to drastically alter the major tautomeric equilibrium of the pyrimidine core but could subtly influence conformational preferences through the minor changes in steric bulk and hyperconjugative effects.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. japsonline.comacs.org This method is crucial for understanding the binding mode of inhibitors and for virtual screening of compound libraries. japsonline.com For pyrido[2,3-d]pyrimidin-7-one derivatives, docking studies have been extensively used to explore their interactions with various protein kinases.

Characterization of Specific Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Weak intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, are fundamental to the stability of ligand-protein complexes. plos.org Molecular docking studies on pyrido[2,3-d]pyrimidin-7-one derivatives have consistently highlighted the importance of these interactions in their binding to kinase targets.

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain. For pyrido[2,3-d]pyrimidin-7-one-based inhibitors, the nitrogen atoms within the pyrimidine (B1678525) ring are often involved in these crucial hydrogen bonding interactions. drugdesign.org For instance, in studies of pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinase 4 (CDK4), docking revealed important binding interactions within the active site of the enzyme. japsonline.com Similarly, in the case of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2), molecular docking models showed hydrogen bonding between the inhibitor and the hinge residue Met98. nih.gov

Hydrophobic interactions also play a significant role in the binding of these compounds. The inhibitor binding pockets of kinases like c-Src and c-Abl are predominantly hydrophobic, and these interactions are major contributors to the binding affinity. plos.org Docking studies of 4-amino-substituted 1H-pyrazolo[3,4-d]pyrimidine compounds, which share a similar bicyclic core, into c-Src and c-Abl have shown that the ligands occupy a hydrophobic pocket. plos.org The phenyl group of the pyrido[2,3-d]pyrimidin-7-one scaffold often fits into a hydrophobic pocket, and modifications to this group can modulate the binding affinity by optimizing these hydrophobic interactions. drugdesign.org

The following table summarizes typical binding interactions observed in docking studies of pyrido[2,3-d]pyrimidin-7-one derivatives with various kinase targets.

Target KinaseKey Interacting ResiduesType of InteractionReference
RIPK2 Met98Hydrogen Bond nih.gov
RIPK2 Ser25Hydrogen Bond nih.gov
c-Src/c-Abl N/A (Hydrophobic Pocket)Hydrophobic Interaction plos.orgplos.org
CDK4 N/A (Active Site Residues)Hydrogen Bond & Hydrophobic japsonline.com

Prediction of Relative Binding Energies and Affinities

Molecular docking programs utilize scoring functions to estimate the binding free energy, which in turn is used to predict the binding affinity of a ligand for its target. acs.org While these predictions are approximations, they are invaluable for ranking potential inhibitors and prioritizing them for synthesis and biological testing.

In the development of RIPK2 inhibitors, docking scores were used to evaluate a series of pyrido[2,3-d]pyrimidin-7-one derivatives. nih.gov The predicted binding energies helped in understanding the structure-activity relationships (SAR) and in designing compounds with improved selectivity. For example, the introduction of a methyl sulfone group was predicted to enhance binding, a finding that was later confirmed by experimental data. nih.gov

Free energy perturbation (FEP) is a more rigorous method for predicting binding affinities and has been applied to pyrido[2,3-d]pyrimidin-7-one derivatives. chemrxiv.org FEP calculations, often used in conjunction with molecular dynamics simulations, can provide more accurate predictions of relative binding free energies between closely related compounds. researchgate.net These methods have been instrumental in the discovery of potent inhibitors like Pamapimod. chemrxiv.org

The table below shows examples of predicted binding energies for pyrido[2,3-d]pyrimidin-7-one derivatives against different targets.

Compound DerivativeTargetPredicted Binding Energy (kcal/mol)MethodReference
BT13 GFRα1 (Allosteric Site)-7.9Molecular Docking acs.org
BT18 GFRα1 (Allosteric Site)-9.8Molecular Docking acs.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the complex's behavior over time. acs.org MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding. researchgate.net

Analysis of Dynamic Behavior and Conformational Stability of Ligand-Receptor Complexes

MD simulations have been employed to validate the docking poses of pyrido[2,3-d]pyrimidin-7-one derivatives and to assess the stability of the ligand-receptor complexes. For instance, MD simulations of 1,2,4 triazolo[1,5-a] pyrimidin-7-ones, which are structurally related to the pyrido[2,3-d]pyrimidin-7-one core, bound to the SARS-CoV-2 main protease (Mpro) showed that the lead compounds formed stable complexes. nih.gov The stability was evidenced by the low root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov

In a study of small-molecule ligands for the GFRα1 receptor, MD simulations were used to confirm the stability of the binding of a pyrido[2,3-d]pyrimidin-7-one derivative (BT13) to an allosteric site. acs.org The simulations showed that the ligand remained stably bound with only small deviations from its initial docked position, reinforcing the docking predictions. acs.org The analysis of the root mean square fluctuation (RMSF) can further reveal the flexibility of different regions of the protein upon ligand binding. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com DFT calculations are valuable for understanding the intrinsic properties of a molecule, such as its geometry, charge distribution, and orbital energies, which can influence its reactivity and interactions with biological targets. researchgate.net

Elucidation of Electronic Structures and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations have been used to study the electronic properties of pyrimidine derivatives. scielo.org.mx The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters derived from these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. growingscience.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability. irjweb.com

For a related compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate, DFT calculations were used to determine its optimized geometry, dipole moment, and HOMO-LUMO energies. scielo.org.mx Such studies provide insights into the regions of the molecule that are more likely to be involved in electrostatic or charge-transfer interactions with a receptor. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution and can help identify sites for potential electrophilic and nucleophilic attack. researchgate.net

The following table presents representative HOMO-LUMO energy values for a related pyrimidine derivative, illustrating the type of data obtained from DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)MethodReference
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine -6.2967-1.80964.4871DFT/B3LYP/6-31G irjweb.com
Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate N/AN/A5.81DFT/B3LYP/6-311++G(2d,p) scielo.org.mx

Determination of Geometrical Parameters and Energetic Profiles

The three-dimensional arrangement of atoms and the distribution of electrons in a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the optimized geometry and electronic properties of complex organic molecules like pyrimidin-7-one derivatives. scispace.comajchem-a.com

Geometrical Parameters: DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net For instance, studies on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have determined the precise spatial orientation of the substituent groups relative to the core heterocyclic system. In a series of these compounds, the benzoyl moiety at the 6-position was found to be significantly tilted from the plane of the methylpyrido[2,3-d]pyrimidine-2,4-dione core. scispace.com Such structural parameters are crucial for understanding how the molecule fits into the binding pocket of a biological target. Crystallographic data, where available, complements these computational models by providing experimental validation of the predicted three-dimensional structure.

Energetic Profiles: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. schrodinger.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

DFT calculations have been employed to determine these values for various pyrido[2,3-d]pyrimidine (B1209978) derivatives. scispace.comresearchgate.net The analysis of these orbitals helps in predicting how the molecule will interact with other species, for example, in a receptor-ligand binding event.

Table 1: Calculated Energetic Profiles for 6-(hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives. scispace.com
CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
6a5-methyl-6.10-2.173.93
6b5-fluoro-6.22-2.313.91
6c5-ethyl-6.04-1.944.10
6d5-isopropyl-6.09-2.183.91

Mapping of Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically represented by a color spectrum. wolfram.com

In an MEP map:

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most favorable sites for an electrophilic attack (interaction with a positive charge).

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack (interaction with a negative charge).

Green and yellow regions represent areas with near-zero or intermediate potential. researchgate.net

For the pyrido[2,3-d]pyrimidine scaffold, MEP analysis reveals specific sites of reactivity. scispace.comresearchgate.net The oxygen and nitrogen atoms of the pyrimidine ring are typically electron-rich (red or yellow), making them potential hydrogen bond acceptors. This is a crucial feature for interaction with biological targets like protein kinases. nih.gov Conversely, hydrogen atoms attached to nitrogen or other electronegative atoms often appear as electron-deficient (blue), marking them as potential hydrogen bond donors. Understanding the MEP is essential for rational drug design, as it helps to predict and optimize the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern ligand binding to a receptor's active site. researchgate.net

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a specific biological target. japsonline.comresearchgate.net This approach significantly reduces the time and cost associated with drug development by prioritizing compounds for experimental testing. For scaffolds like pyrido[2,3-d]pyrimidin-7-one, virtual screening has been successfully applied to discover novel inhibitors for various therapeutic targets. japsonline.com

The process typically involves several stages:

Database Preparation: Large chemical databases, such as ChEMBL, are filtered to select compounds with drug-like properties or those containing a specific chemical scaffold of interest. japsonline.com

Ligand-Based and Structure-Based Screening:

Ligand-Based Screening: This method uses information from known active compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the chemical structures of a set of known inhibitors with their biological activity. japsonline.comresearchgate.net These models are then used to predict the activity of new, untested compounds from a database.

Structure-Based Screening: When the three-dimensional structure of the target protein is known, molecular docking can be employed. nih.govjapsonline.com This technique simulates the binding of each molecule from the library into the active site of the target protein. Compounds are then ranked based on a scoring function that estimates their binding affinity. japsonline.com

Hit Selection and Optimization: The top-ranked compounds from the screening are visually inspected for their binding modes and interactions with key residues in the active site. In a study targeting Cyclin-Dependent Kinase 4 (CDK4), a combination of a 3D-QSAR model and molecular docking was used to screen the ChEMBL database, leading to the identification of six novel pyrido[2,3-d]pyrimidin-7-one-based compounds as potential CDK4 inhibitors. japsonline.com Similarly, this scaffold has been used to develop inhibitors for other kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov

These virtual screening methodologies enable the rapid identification of promising lead compounds with novel structures and potentially improved properties, which can then be synthesized and evaluated in biological assays. japsonline.comnih.gov

Advanced Analytical Methodologies for Characterization of Methyl D Pyrimidin 7 One

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide in-depth information about the molecular structure, atomic connectivity, and isotopic composition of methyl-[d]pyrimidin-7-one. High-resolution techniques are particularly crucial for distinguishing between isotopologues and confirming the precise location of deuterium (B1214612) labels.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimidin-7-one derivatives in solution. clockss.org Both ¹H and ¹³C NMR spectra provide detailed information on the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution. researchgate.net For deuterated analogues, NMR is critical for confirming the site of isotopic labeling and quantifying the level of deuterium incorporation.

When a proton (¹H) is replaced by a deuterium (²H or D) atom, the corresponding signal disappears from the ¹H NMR spectrum. studymind.co.uk This phenomenon provides direct evidence of successful deuteration at a specific position. For example, in the analysis of deuterated pyrazolo[1,5-a]pyrimidines, the addition of a deuterated reagent led to the disappearance of the 7-CH₃ methyl group signal in the ¹H NMR spectrum, confirming the formation of a 7-(d₃-methyl) derivative. mdpi.com This method allows for precise confirmation of the "[d]" label on the methyl group in methyl-[d]pyrimidin-7-one.

Furthermore, ²H NMR spectroscopy can be employed directly to observe the deuterium nucleus. This provides a quantitative measure of isotopic purity and can help identify any scrambling or partial labeling that may have occurred during synthesis. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

Long-range ¹³C–¹H coupling constants and 2D NMR experiments (like HSQC and HMBC) are also used to assign all resonances unambiguously, which is particularly useful for distinguishing between isomers, such as 5-methyl and 7-methyl derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for Pyrimidin-7-one Scaffolds

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicities Reference
4-phenyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one DMSO-d₆ 10.72 (s, 1H, N8-H), 9.41 (s, 1H, N9-H), 7.90–7.81 (m, 2H), 7.65–7.59 (m, 2H), 7.54–7.46 (m, 3H), 7.26–7.20 (m, 2H), 6.93–6.87 (m, 1H), 2.85 (dd, 2H), 2.53–2.50 (m, 2H) mdpi.com
3-ethyl-5-(2-ethoxyphenyl)-1-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one DMSO-d₆ 11.97 (s, 1H, NH), 7.65–7.68 (t, 1H, Ar), 7.46–7.51 (m, 1H, Ar), 7.14–7.16 (dd, 1H, Ar), 7.04–7.09 (t, 1H, Ar), 4.15 (s, 3H, N-CH₃), 4.09–4.14 (q, 2H, OCH₂), 2.78–2.86 (q, 2H, CH₂), 1.26–1.35 (m, 6H, 2CH₃) mdpi.com

This table presents data for structurally related compounds to illustrate typical NMR signals for the core pyrimidin-7-one structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a molecule with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a compound's exact mass. This is critical for confirming the chemical formula of a newly synthesized pyrimidin-7-one derivative. clockss.orgrsc.org

For isotopically labeled compounds like methyl-[d]pyrimidin-7-one, HRMS is essential for verifying the incorporation of deuterium. The mass of deuterium (2.0141 u) is distinctly different from that of hydrogen (1.0078 u). HRMS can easily distinguish the mass of the deuterated molecule from its unlabeled counterpart, thereby confirming successful labeling. sussex-research.com The isotopic distribution pattern observed in the mass spectrum provides a quantitative assessment of isotopic enrichment. lgcstandards.com

For example, the analysis of a sildenafil (B151) ethyl analogue (a pyrazolo[4,3-d]pyrimidin-7-one derivative) by HRMS provided an observed mass of 460.1912 (M+H)⁺, which was in close agreement with the calculated mass of 460.1892 for the formula C₂₁H₂₈N₆O₄S. mdpi.com This level of accuracy provides high confidence in the assigned molecular formula.

Table 2: Example of HRMS Data for a Pyrimidin-7-one Analogue

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Technique Reference
Sildenafil ethyl analogue C₂₁H₂₈N₆O₄S 460.1892 460.1912 ESI mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Deuterium NMR for Isotopic Purity and Location Confirmation

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomeric Separation

Chromatographic and electrophoretic methods are the primary means of assessing the purity of methyl-[d]pyrimidin-7-one. They are essential for separating the target compound from starting materials, byproducts, and any potential isomeric impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pyrimidin-7-one compounds. sigmaaldrich.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By monitoring the column eluent with a detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the target compound is compared to the total area of all peaks.

Purity levels for pyrimidin-7-one derivatives are often required to be greater than 95% or 98% for use in subsequent biological or analytical assays. google.com For example, the purity of a series of pyrazolo[1,5-a]pyrimidin-7-amines was confirmed to be between 96.0% and 99.1% by HPLC before further testing. nih.gov Similarly, a deuterated sildenafil analogue (sildenafil-d8) was certified to have a purity of >95% by HPLC. sussex-research.com

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. diva-portal.org CZE offers advantages such as rapid analysis times, high separation efficiency, and minimal consumption of sample and reagents. newdrugapprovals.org

This technique is particularly valuable for separating charged species and isomers that may be difficult to resolve by HPLC. For pyrimidin-7-one compounds, which can be protonated under acidic conditions, CZE is an effective method for purity analysis and isomeric separation. bevital.no A CZE method was successfully developed and validated for the analysis of lodenafil carbonate, a pyrimidin-7-one drug, demonstrating its utility in analyzing this class of compounds. The results showed no significant difference when compared to established liquid chromatography methods, highlighting its reliability. newdrugapprovals.org The orthogonality of CZE compared to LC makes it a powerful complementary technique for comprehensive purity assessment. nih.gov

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the "gold standard" for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

For fused heterocyclic systems like pyrimidin-7-ones, X-ray crystallography can definitively confirm the regiochemistry of substituents, which can sometimes be ambiguous based on spectroscopic data alone. Crystal structure analysis of related pyrimidin-7-one compounds has revealed key structural features, such as the planarity of the fused ring system and the dihedral angles between different ring components. vulcanchem.comnih.gov For instance, the crystal structure of a 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4[3H]one was determined, providing precise bond lengths and angles for the entire molecule. grafiati.com

This technique also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of the compound. iucr.org

Table 3: Representative Crystal Data for a Pyrimidin-7-one Analogue

Compound 7-Chloro-5-(2-ethoxyphenyl)-1-methyl-3-propyl-2,6-dihydro-1H-pyrazolo[4,3-d]pyrimidine
Formula C₁₇H₂₁ClN₄O
Crystal System Triclinic
Space Group
a (Å) 4.6700 (9)
b (Å) 11.647 (2)
c (Å) 16.064 (3)
α (°) 78.56 (3)
β (°) 86.75 (3)
γ (°) 79.81 (3)

| Reference | nih.gov |

This table provides an example of crystallographic data obtained for a related pyrimidin-7-one structure, illustrating the detailed structural information that can be obtained.

Mechanistic and Target Based Biological Research of Pyrimidin 7 One Derivatives

Inhibition Mechanisms of Key Enzymes and Cellular Pathways

Kinase Inhibition

Pyrimidin-7-one derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) , with some selectivity over other kinases. researchgate.net For instance, 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one was identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr) tyrosine kinases. mdpi.com The inhibition of these kinases can interfere with angiogenesis, restenosis, and tumor growth. mdpi.com Another derivative, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one, has been synthesized as a kinase inhibitor. mdpi.com

Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives act as ATP-competitive protein tyrosine kinase inhibitors. rsc.org For example, PD180970 was found to reduce the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates Gab2 and CrkL in human K562 chronic myelogenous leukemia cells. rsc.org These Bcr-Abl inhibitors function by competing with ATP for the binding site in the kinase domain of the Bcr-Abl protein. rsc.org

The pyrido[2,3-d]pyrimidin-7-one scaffold has also been optimized to develop potent and selective inhibitors of NUAK1 , a protein kinase implicated in cell adhesion, migration, and proliferation. acs.org By modifying the scaffold of the CDK4/CDK6/NUAK1 inhibitor ON123300, researchers have identified chemotypes with improved NUAK1 potency and selectivity over CDK kinases. acs.org Docking studies suggest that the amino-pyrimidine portion of these inhibitors binds to the hinge region of the NUAK1 ATP site. acs.org

In the context of p21-activated kinase 4 (PAK4), a key player in various cancers, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as competitive inhibitors. nih.gov Molecular dynamics simulations revealed that these inhibitors interact strongly with the hinge region, β-sheets, and charged residues surrounding the 4-substituent of the kinase. nih.gov

Compound ClassTarget Kinase(s)Mechanism of Inhibition
Pyrido[2,3-d]pyrimidin-7-onesCDK4, PDGFr, FGFr, Bcr-Abl, NUAK1ATP-competitive inhibition, binding to the kinase hinge region.
7H-pyrrolo[2,3-d]pyrimidinesPAK4Competitive inhibition, interaction with the hinge region and surrounding residues.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. researchgate.netnih.gov Several pyrimidin-7-one derivatives have been developed as XO inhibitors.

A series of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones were designed as purine analogues and evaluated for their XO inhibitory potential. researchgate.netnih.gov Among them, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was found to be 23 times more potent than the standard drug allopurinol. nih.gov Enzyme kinetics studies on the most active compounds revealed a mixed-type inhibition mechanism. researchgate.netnih.gov Molecular docking simulations predicted that these inhibitors interact with the same amino acid residues as allopurinol. researchgate.netnih.gov

In another study, novel pyrimidine (B1678525) and triazolopyrimidine derivatives were synthesized to mimic the pyrazolopyrimidine structure of allopurinol. pjps.pk Compound 6b from this series demonstrated strong XO inhibitory activity with an IC50 value of 0.63 µg/ml, comparable to allopurinol's IC50 of 0.62 µg/ml. pjps.pk

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have also been investigated as XO inhibitors. tandfonline.com Kinetic analysis showed that derivatives 3g and 3b competitively inhibited XO activity, with Ki values of 2.337 µg and 3.56 µg, respectively. tandfonline.com

Compound ClassSpecific DerivativeInhibition TypeIC50 / Ki Value
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acidMixed-typeMore potent than allopurinol
TriazolopyrimidinesCompound 6bNot specifiedIC50: 0.63 µg/ml
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-onesCompound 3gCompetitiveKi: 2.337 µg
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-onesCompound 3bCompetitiveKi: 3.56 µg

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. Pyrimidin-7-one derivatives have shown promise as inhibitors of specific PDE isoforms, particularly PDE5.

A series of 8H-pyrido[2,3-d]pyrimidin-7-one derivatives bearing a 3-chloro-4-methoxybenzyl group at the 8-position and an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position exhibited potent PDE5 inhibitory activities with high selectivity over PDE6. researchgate.net The 5-methyl analogue, in particular, showed a strong relaxant effect on isolated rabbit corpus cavernosum. researchgate.net

Novel pyrimidine-5-carboxamide derivatives with a 3-chloro-4-methoxybenzylamino group at the 4-position have also been identified as potent and highly selective PDE5 inhibitors. researchgate.net One such compound, 10j (avanafil) , displayed a potent relaxant effect on isolated rabbit cavernosum. researchgate.net

Furthermore, the synthesis of sildenafil (B151) derivatives, which belong to the pyrazolo[4,3-d]pyrimidin-7-one class, has provided insights into the pharmacophores of PDE5 inhibitors. nih.gov A crystal structure of the PDE5 catalytic domain in complex with one such derivative revealed that the inhibitor induces a conformational change in the H-loop of the enzyme. nih.gov Structure-activity relationship studies suggest that a small hydrophobic pocket and the H-loop are crucial for inhibitor affinity, in addition to the common interactions of stacking against a phenylalanine residue and hydrogen bonding with an invariant glutamine. nih.gov

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as a new series of potent phosphodiesterase 7 (PDE7) inhibitors. acs.org The lead compound 28e from this series showed single-digit nanomolar potency for PDE7 with 190-fold selectivity over PDE4. acs.org

Compound ClassTarget PDEKey Structural FeaturesNotable Compound
8H-Pyrido[2,3-d]pyrimidin-7-onesPDE53-chloro-4-methoxybenzyl at C8, (S)-2-(hydroxymethyl)pyrrolidin-1-yl at C25-methyl analogue
Pyrimidine-5-carboxamidesPDE53-chloro-4-methoxybenzylamino at C410j (Avanafil)
Pyrazolo[4,3-d]pyrimidin-7-onesPDE5Sildenafil derivatives-
Thieno[3,2-d]pyrimidin-4(3H)-onesPDE7Substituents at the 7-position28e

Ubiquitin Specific Protease 1 (USP1) Inhibition

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinase involved in DNA damage response and repair, making it a potential target for cancer therapy. nih.govresearchgate.net A series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been designed and synthesized as potent USP1 inhibitors. nih.gov Representative compounds 1k , 1m , and 2d displayed excellent inhibition of the USP1/UAF1 complex and exhibited strong antiproliferative effects in NCI-H1299 cells. nih.gov Mechanistic studies of compound 1m indicated that these derivatives act as reversible and noncompetitive USP1 inhibitors. nih.gov The binding of these inhibitors is thought to occur at a cryptic site between the palm and thumb subdomains of USP1. researchgate.net

Compound ClassSpecific CompoundsInhibition MechanismCellular Effect
Pyrido[2,3-d]pyrimidin-7(8H)-ones1k, 1m, 2dReversible and noncompetitiveAntiproliferative in NCI-H1299 cells, S-phase arrest in MDA-MB-436 cells

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov In silico screening of a protease-inhibitor-like compound library identified two 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, ZINC000621278586 and ZINC000621285995 , as potent SARS-CoV-2 Mpro inhibitors. nih.gov These compounds exhibited high binding affinity and interacted with key active site residues, including His41, Cys145, and Glu166. nih.gov Molecular dynamics simulations showed that these compounds form stable complexes with the protease. nih.gov

The catalytic mechanism of Mpro involves a Cys-His catalytic dyad. nih.gov The inhibition by these pyrimidin-7-one derivatives likely occurs through binding to the active site, thereby blocking the access of the natural substrate. nih.gov Dihydropyrimidine-2-thione derivatives have also been synthesized and shown to exhibit significant inhibition of Mpro, with compounds 12j (IC50 = 0.063 μM) and 12l (IC50 = 0.054 μM) demonstrating exceptional in vitro binding affinities. rsc.org

Compound ClassSpecific CompoundsTargetKey Interactions
1,2,4-Triazolo[1,5-a]pyrimidin-7-onesZINC000621278586, ZINC000621285995SARS-CoV-2 MproHis41, Cys145, Glu166
Dihydropyrimidine-2-thiones12j, 12lSARS-CoV-2 MproNot specified

Inhibition of Viral Replication Enzymes (e.g., Influenza Virus RNA Polymerase PA–PB1)

The RNA-dependent RNA polymerase (RdRp) of the influenza virus is a heterotrimeric complex essential for viral replication, making it an attractive target for antiviral therapies. nih.govresearchgate.net The interaction between the PA and PB1 subunits of the polymerase is a key step in the assembly of a functional RdRp complex. nih.govresearchgate.net

A series of pyridine (B92270) and pyrimidine derivatives have been developed as inhibitors of the PA–PB1 protein-protein interaction (PPI). nih.govresearchgate.net One such derivative, 2d , which features a pyrimidine core with phenyl and 4-chloro phenyl groups at the C4 and C6 positions, respectively, showed an IC50 value of 90.1 μM in a PA–PB1 ELISA and an EC50 value of 2.8 μM in a plaque reduction assay. nih.govresearchgate.net

The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold has also been identified as a suitable platform for developing compounds that disrupt the PA-PB1 interaction. unipd.it Structural modifications around the TZP core, including the inversion of an amide bond and the creation of hybrid molecules, have led to potent PA-PB1 inhibitors. unipd.it

Compound ClassSpecific CompoundTargetIC50 (PA-PB1 ELISA)
Pyrimidines2dInfluenza PA-PB1 PPI90.1 μM
1,2,4-Triazolo[1,5-a]pyrimidines-Influenza PA-PB1 PPIVaries with substitution

Molecular Mechanisms in Antimicrobial and Antiparasitic Research

Pyrimidin-7-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad range of biological activities. Their mechanisms of action are diverse, targeting various pathogens through unique molecular pathways.

Antitubercular Activity and Resistance Mechanism Studies

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antituberculosis agents. nih.gov Research into a series of these derivatives has revealed potent activity against Mycobacterium tuberculosis (Mtb), including within infected macrophages, coupled with low cytotoxicity. nih.govacs.org

A key finding in the study of these compounds is their unique mechanism of action, which distinguishes them from many other antitubercular agents. Their mode of action is not associated with the inhibition of cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.govnih.gov Instead, resistance to these pyrimidin-7-one derivatives is conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. nih.govacs.orgresearchgate.net This enzyme is responsible for the catabolism of the compound through hydroxylation. nih.govnih.gov This mechanism of resistance, involving the metabolic degradation of the drug, highlights a different vulnerability in Mtb compared to targets of other pyrimidine analogs like dihydrofolate reductase.

Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for antitubercular activity. For instance, an aromatic ring at the R² and R³ positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is crucial. nih.govacs.org The substitution at the R⁴ position also significantly influences potency, with a des-methyl analog of one derivative showing a four-fold increase in activity. nih.govacs.org

Table 1: Antitubercular Activity of Select Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Compound IDModificationActivity against MtbMechanism Insight
P22Removal of methyl group at R⁴Detrimental to activityHighlights importance of R⁴ substitution
P26R⁴ des-methyl analogue of P254-fold better potency than parentShows potential for potency improvement
P23Isopropyl substitutionInactiveSteric bulk may hinder activity
P19Modified aromatic substitutionImproved potency (MIC ~1.56-2.73 μM)Aromatic groups are key for activity

Anti-Leishmanial Activity through Metabolic Pathway Interference

Novel metal complexes incorporating the 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO) ligand have demonstrated significant anti-leishmanial properties. oup.comresearchgate.net These compounds have been tested against Leishmania infantum and Leishmania braziliensis, showing activity comparable to the reference drug, glucantime, but with lower toxicity to mammalian macrophages. oup.com

The mechanism of action for these pyrimidin-7-one based complexes involves the disruption of the parasite's energy metabolism. oup.comresearchgate.net Specifically, they interfere with the crucial NAD+/NADH balance and lead to the degradation of organelle membranes, ultimately causing parasite cell death. oup.comresearchgate.netbrazilianjournals.com.br Ultrastructural studies have confirmed that treatment with these compounds leads to noticeable damage to parasite organelles like the nucleus, kinetoplast, and mitochondrion. researchgate.net This interference with fundamental metabolic pathways makes them promising candidates for further development. researchgate.netbinasss.sa.crpreprints.org

Table 2: Anti-Leishmanial Activity of HmtpO Metal Complexes

CompoundDescriptionIC₅₀ against L. infantum (μM)IC₅₀ against L. braziliensis (μM)Proposed Mechanism
Compound 1: Cu(HmtpO)₂(H₂O)₃₂·H₂OMononuclear Copper(II) complex20.022.1Interference with NAD+/NADH balance and organelle membrane degradation
Compound 2: {Cu(HmtpO)₂(H₂O)₂₂·2HmtpO}nTwo-dimensional Copper(II) framework24.431.5
Compound 3: {Co(HmtpO)(H₂O)₃₂·2H₂O}nCobalt(II) chain complex29.023.5
Glucantime (Reference)Standard antimonial drug18.025.6-

Antimalarial Activity against Plasmodium falciparum

The pyrimidine scaffold is essential for developing antimalarial drugs because the parasite relies on the de novo pyrimidine biosynthetic pathway for survival, a pathway that is absent in humans. nih.gov The fourth enzyme in this pathway, dihydroorotate (B8406146) dehydrogenase (DHODH), is a validated and promising target. nih.govmdpi.com

A triazolopyrimidine derivative, (5-methyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine, was identified as a potent and highly selective inhibitor of P. falciparum DHODH (PfDHODH). nih.gov This compound exhibits low nanomolar inhibitory activity against the enzyme and potent antimalarial effects in whole-cell assays, including against multi-drug resistant strains. nih.gov Its high selectivity for the parasite's enzyme over the human counterpart (over 5,000-fold) underscores its potential as a lead candidate for drug development. nih.gov

Additionally, derivatives of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have been investigated as inhibitors of P. falciparum growth by targeting phosphodiesterases (PDEs), which are conserved between the parasite and humans. monash.edu Several compounds in this series showed submicromolar inhibition of parasite growth, demonstrating the potential to achieve selectivity for the parasite over human PDE isoforms. monash.edu

Broad-Spectrum Antibacterial and Antifungal Mechanisms

The pyrimidin-7-one core is a versatile scaffold that has been incorporated into compounds with broad-spectrum antibacterial and antifungal activities. researchgate.netresearchgate.net

Antibacterial Mechanisms: Pyrimidine-conjugated fluoroquinolones have been developed to combat bacterial resistance. nih.gov One such derivative demonstrated a broad antibacterial spectrum, with potent activity against Enterococcus faecalis. nih.gov Its mechanism involves inducing the accumulation of reactive oxygen species (ROS) in bacterial cells and interacting with bacterial DNA, leading to cell death. nih.gov Other pyrimidin-7-one derivatives, such as quinazolone pyridiniums, have also shown strong, rapid bactericidal properties against strains like MRSA and E. coli by causing membrane damage and hindering DNA replication. mdpi.com

Antifungal Mechanisms: A novel pyrimidine-based antifungal compound has been identified with broad-spectrum activity, particularly against molds like Aspergillus fumigatus. asm.org Its mechanism is distinct from common azole antifungals. asm.org Research suggests it disrupts the function of the endoplasmic reticulum (ER), leading to the induction of the unfolded protein response (UPR) and inhibition of essential enzyme secretion. asm.org Other pyrimidine analogues act as antimetabolites, interfering with nucleic acid synthesis by inhibiting enzymes like dihydrofolate reductase, a mechanism effective against various fungal species. jptcp.comamazonaws.com

Modulation of Critical Cellular Processes

Beyond their antimicrobial and antiparasitic effects, pyrimidin-7-one derivatives are being researched for their ability to modulate fundamental cellular processes in mammalian cells, particularly in the context of cancer therapy.

Cell Cycle Arrest and Apoptosis Induction Pathways

Derivatives of the pyrimidine scaffold have been shown to induce cell cycle arrest and apoptosis, which are key mechanisms for anticancer agents. nih.gov

Cell Cycle Arrest: Different pyrimidine derivatives can halt the cell cycle at various phases. For example, certain pyrido[2,3-d]pyrimidine compounds, which are selective tyrosine kinase inhibitors, cause cell cycle arrest in the S-phase. tandfonline.com Another pyrazolo[1,5-a]pyrimidine-derived compound, BS-181, which is a selective CDK7 inhibitor, induces G1 phase cell cycle arrest. nih.gov This arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. pnas.orgiiarjournals.org Depletion of pyrimidine nucleotides can activate p53, leading to a stable and reversible arrest in both G1 and S-phases, thereby protecting genomic stability. pnas.org

Apoptosis Induction: Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgmdpi.com Pyrimidin-7-one derivatives can trigger these pathways. For instance, certain novel pyrazolo[1,5-a]pyrimidine (B1248293) and pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in colon cancer cells through the intrinsic mitochondrial pathway. nih.gov This is characterized by the impairment of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases-9 and -3, which are the executioners of cell death. nih.govnih.govthermofisher.com

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. nih.gov Dysregulation of this pathway is implicated in a variety of chronic inflammatory diseases. nih.govox.ac.uk Consequently, targeting NF-κB has become a significant strategy in the development of new anti-inflammatory therapies. nih.govrsc.org

Pyrido[2,3-d]pyrimidin-7-one derivatives have emerged as a class of compounds capable of inhibiting the NF-κB signaling pathway. nih.govresearchgate.net These compounds often function by targeting upstream kinases that are essential for NF-κB activation, such as receptor-interacting protein kinase-2 (RIPK2). nih.govox.ac.uk RIPK2 is a key enzyme in the NOD cell signaling pathway, which, upon activation by bacterial components, triggers a cascade leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. nih.govresearchgate.net

One notable derivative, compound 33 (UH15-15), demonstrated potent inhibition of RIPK2 kinase activity with an IC₅₀ of 8 ± 4 nM. nih.govox.ac.uk This inhibition directly translated to the blockade of NOD2-dependent NF-κB activation in HEKBlue cells, with an IC₅₀ of 20 ± 5 nM. nih.govox.ac.uk Further cellular assays revealed that this compound also potently inhibited the production of the pro-inflammatory chemokine CXCL8 in U2OS/NOD2 cells stimulated with L18-MDP. nih.gov The mechanism of action is believed to involve the binding of these pyrido[2,3-d]pyrimidin-7-one derivatives to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent downstream signaling to NF-κB. nih.gov Molecular docking studies suggest that interactions with key residues such as M98 and Ser25 within the RIPK2 kinase domain are crucial for this inhibitory activity. nih.gov

The inhibition of the NF-κB pathway by these pyrimidin-7-one derivatives is not limited to RIPK2. Some derivatives have been shown to inhibit other kinases involved in NF-κB activation, such as NF-κB-inducing kinase (NIK), which is a key component of the non-canonical NF-κB pathway. acs.org For instance, a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as potent NIK inhibitors. acs.org Compound 12f from this series was particularly effective, demonstrating significant inhibition of NIK and subsequent reduction of inflammatory responses in a mouse model of psoriasis. acs.org

Furthermore, some pyrimidine derivatives can suppress the phosphorylation and nuclear translocation of NF-κB subunits like p65 and p50. bohrium.com For example, compound 51 was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB p65 and its inhibitor, IκB, in RAW264.7 cells. bohrium.com It also blocked the TNF-α-induced nuclear translocation of p65 and p50 in HEK293T cells, leading to a reduction in the expression of inflammatory mediators like IL-6, TNF-α, iNOS, and COX-2. bohrium.com

Table 1: Inhibitory Activity of Pyrimidin-7-one Derivatives on NF-κB Signaling Pathway Components

CompoundTargetAssayIC₅₀ (nM)Reference
33 (UH15-15)RIPK2 KinaseKinase Assay8 ± 4 nih.govox.ac.uk
33 (UH15-15)NOD2-dependent NF-κBHEKBlue Reporter Assay20 ± 5 nih.govox.ac.uk
12f NIKKinase AssayPotent Inhibition acs.org
51 NF-κB ActivityDual-Luciferase Reporter Assay172.2 ± 11.4 bohrium.com

Targeting Focal Adhesion Kinase (FAK) and Integrin-Activated Signal Transduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, a process crucial for cell migration, proliferation, and survival. nih.govmdpi.com Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and becomes activated through autophosphorylation at tyrosine 397 (Y397). mdpi.com This activation creates a binding site for Src family kinases, leading to further phosphorylation and the initiation of downstream signaling cascades. mdpi.com The FAK signaling pathway is frequently overactive in various cancers, making it a compelling therapeutic target. nih.govnih.gov

Pyrrolo[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of FAK. nih.govmdpi.com These inhibitors typically act by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and subsequent activation. For example, compound 36 , a 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivative, was identified as a potent FAK inhibitor. nih.gov In vitro studies demonstrated that compound 36 effectively inhibited FAK signaling, leading to a decrease in the migration and invasion of PA-1 ovarian cancer cells. nih.gov This was accompanied by a reduction in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in cancer cell invasion. nih.gov

Another series of thieno[3,2-d]pyrimidine (B1254671) derivatives has also shown promise as FAK inhibitors. nih.gov Compound 26 from this series was identified as a lead compound with potent inhibitory activity against both FAK and FMS-like tyrosine kinase 3 (FLT3). nih.gov This dual inhibition is particularly relevant in the context of acute myeloid leukemia (AML), where FLT3 mutations are common. nih.gov In a xenograft mouse model using MDA-MB-231 breast cancer cells, compound 26 was superior to the known FAK inhibitor PF-562271 in inducing apoptosis, inhibiting anchorage-independent growth, and reducing tumor burden. nih.gov

The development of FAK inhibitors based on the pyrimidine scaffold has also involved computational and molecular modeling approaches to optimize their binding affinity and selectivity. rsc.org These studies have provided insights into the structure-activity relationships of these compounds, guiding the design of more potent and specific inhibitors. rsc.org

Table 2: Inhibitory Activity of Pyrimidin-7-one Derivatives on FAK

CompoundScaffoldTargetIC₅₀ (nM)Reference
36 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-oneFAKPotent Inhibition nih.gov
21 7H-pyrrolo[2,3-d]pyrimidineFAK1.89 mdpi.com
26 Thieno[3,2-d]pyrimidineFAK19.1 mdpi.com
8i PyrimidineFAK60 rsc.org

Stress Granule (SG) Stabilization as an Antiviral Strategy

Stress granules (SGs) are dense cytoplasmic aggregates of stalled messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses, including viral infection. nih.govnih.gov The formation of SGs is a protective mechanism that allows the cell to temporarily halt protein synthesis and triage mRNAs, thereby limiting viral replication. nih.gov Viruses, in turn, have evolved strategies to counteract SG formation to facilitate their own propagation. plos.org This interplay between the host cell and the virus makes SG dynamics a potential target for antiviral therapies. nih.gov

The stabilization of SGs can enhance the cell's antiviral state. nih.gov SGs can act as platforms for the concentration of innate immune signaling molecules, such as protein kinase R (PKR), RIG-I, and MDA5, which are critical for detecting viral components and initiating an interferon response. unibe.chnih.gov By sequestering these factors, SGs can amplify antiviral signaling. unibe.ch

While direct evidence for the involvement of "methyl-d]pyrimidin-7-one" in SG stabilization is not extensively documented, the broader class of pyrimidine derivatives has been investigated for its antiviral properties, some of which may be mediated through the modulation of host stress responses. nih.govresearchgate.netmdpi.com For instance, some pyrimidine-based compounds have been shown to inhibit viral replication by targeting viral enzymes that are essential for the viral life cycle. nih.govmdpi.com It is plausible that the antiviral effects of some pyrimidine derivatives could be, at least in part, due to their ability to induce or stabilize SGs, thereby potentiating the host's innate immune response.

Furthermore, some viruses are known to induce the translocation of host proteins, such as DNMT2, from the nucleus to SGs. semanticscholar.org This process can be hijacked by the virus to promote its own survival. semanticscholar.org Therefore, compounds that interfere with this process or that promote the sequestration of viral components within SGs could have significant antiviral activity.

The investigation of pyrimidin-7-one derivatives as modulators of SG formation and function represents a promising area for future antiviral drug discovery. A deeper understanding of how these compounds interact with the cellular stress response machinery could lead to the development of novel host-directed antiviral therapies.

Table 3: Proteins Involved in Stress Granule Dynamics and Antiviral Response

ProteinFunction in Stress GranulesRole in Antiviral ResponseReference
G3BP1Core nucleating protein for SG assemblyCan be targeted by viruses to block SG formation plos.org
TIA-1/TIARRNA-binding proteins that promote SG assemblyInvolved in translational repression of viral mRNAs nih.gov
PKRdsRNA sensor, eIF2α kinaseActivated by viral dsRNA, leading to translational shutdown and SG formation nih.govunibe.ch
RIG-I/MDA5Viral RNA sensorsRecruited to SGs to amplify interferon signaling unibe.chnih.gov
DNMT2RNA methyltransferaseTranslocated to SGs during some viral infections semanticscholar.org

Application of Deuterium (B1214612) Labeling for In Vitro and Ex Vivo Mechanistic Elucidation in Biological Systems

Deuterium labeling is a powerful technique used in medicinal chemistry and drug metabolism studies to investigate reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of drug candidates. acs.orgprinceton.edu The replacement of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. princeton.edu This property can be exploited to slow down metabolic processes at specific sites in a molecule, thereby improving its metabolic stability and pharmacokinetic profile. acs.org

In the context of pyrimidin-7-one derivatives, deuterium labeling can be employed to elucidate their mechanism of action and metabolic fate. For example, if a particular methyl group on the pyrimidine ring is a site of metabolic oxidation, replacing the hydrogens of that methyl group with deuterium can block or slow down this metabolic pathway. acs.org This can help to identify the primary sites of metabolism and to design more metabolically stable analogs.

Deuterium-labeled compounds are also invaluable tools for quantitative analysis in biological systems. acs.orgresearchgate.net They are frequently used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the unlabeled drug and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.net This is crucial for establishing dose-response relationships and for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The synthesis of deuterium-labeled pyrimidin-7-one derivatives can be achieved through various methods. researchgate.net One common approach is to use a deuterated building block during the synthesis. For instance, a deuterated methyl source, such as iodomethane-d₃, can be used to introduce a deuterated methyl group at a specific position on the pyrimidine scaffold. acs.org Another strategy involves the late-stage H-D exchange of specific protons in the molecule using a deuterium source like D₂O in the presence of a catalyst. acs.orgresearchgate.net

While specific studies on the deuterium labeling of "methyl-d]pyrimidin-7-one" are not widely available, the general principles and applications of this technique are well-established and highly relevant to the preclinical development of this class of compounds. researchgate.netnih.govnih.gov The use of deuterium labeling can provide critical insights into the biological activity and disposition of pyrimidin-7-one derivatives, ultimately guiding the selection and optimization of drug candidates for further development. researchgate.netnih.gov

Table 4: Common Methods for Deuterium Labeling

MethodDescriptionApplicationReference
Use of Deuterated Building BlocksIncorporating a deuterated precursor during chemical synthesis.Site-specific labeling of a molecule. acs.org
H-D ExchangeReplacing specific protons with deuterium using a deuterium source and a catalyst.Late-stage labeling of a molecule. acs.orgresearchgate.net
Metal-Catalyzed DeuterationUsing transition metal catalysts to facilitate H-D exchange.Can provide high regioselectivity. acs.org

Future Research Trajectories and Emerging Applications

Design and Synthesis of Next-Generation Derivatized Methyl-[d]pyrimidin-7-one Analogs

The synthesis of novel methyl-[d]pyrimidin-7-one analogs is a cornerstone of advancing their therapeutic potential. The core structure, a pyrimidin-7-one, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. acs.orgnih.govmdpi.com The introduction of a deuterated methyl group is a key modification, intended to influence metabolic stability by altering the kinetic isotope effect.

Future synthetic strategies will likely focus on creating a diverse library of derivatized analogs. This involves the modification of various positions on the pyrido[2,3-d]pyrimidin-7-one core to enhance potency, selectivity, and drug-like properties. mdpi.com For instance, the synthesis of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, a process that can be adapted to introduce a deuterated methyl group.

One-pot synthesis methods and microwave-assisted reactions are being explored to improve efficiency and yield. researchgate.netaip.orgmdpi.com For example, a series of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized in good yields through the reaction of 4-amino-2-methylpyrimidine-5-carboxamide (B1617443) with aromatic aldehydes in the presence of heteropolyacids. researchgate.net Such methods can be adapted for the synthesis of deuterated analogs.

Furthermore, the design of these next-generation compounds will be guided by structure-activity relationship (SAR) studies. For example, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, it was found that methylation at certain positions led to a loss of activity, highlighting the importance of precise structural modifications. acs.orgnih.gov The strategic placement of deuterium (B1214612) and other functional groups will be crucial for optimizing the biological activity of these compounds. acs.org

Table 1: Synthetic Strategies for Pyrimidin-7-one Analogs

Strategy Description Key Intermediates Potential for Deuteration Reference(s)
Condensation Reactions Reaction of pyrimidine-5-carbaldehydes with amines or other nucleophiles to form the pyridone ring. 4,6-dichloropyrimidine-5-carbaldehyde Can use deuterated amines or other building blocks.
Cyclocondensation One-step reaction of β-ketoesters with aminopyrazoles to form the fused heterocyclic system. β-ketoesters, aminopyrazoles Deuterated starting materials can be employed. acs.orgnih.gov
Heteropolyacid Catalysis Use of heteropolyacids to catalyze the reaction between aminopyrimidine carboxamides and aldehydes. 4-amino-2-methylpyrimidine-5-carboxamide Deuterated aldehydes can be used. researchgate.net
Solid-Phase Synthesis Use of a solid support to facilitate the synthesis of a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. Resin-bound intermediates Allows for the systematic introduction of deuterated building blocks. mdpi.com

Advanced Computational Approaches for Rational Compound Design and Optimization

Computational chemistry plays a pivotal role in the rational design and optimization of methyl-[d]pyrimidin-7-one analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are instrumental in predicting the binding affinity, and reactivity of these compounds. tandfonline.comnih.gov

Molecular docking studies, for instance, can predict how a molecule like a europa.euclearsynth.comscienceopen.com-triazolo[1,5-a]pyrimidin-7(4H)-one derivative might bind to its biological target, such as the GABA-A receptor. tandfonline.com This information is crucial for designing analogs with improved binding characteristics. Similarly, 3D-QSAR models can be developed to predict the biological activity of a series of compounds based on their three-dimensional structure, providing valuable insights for optimization. pnas.org

DFT calculations can be used to understand the electronic properties and reactivity of the molecules, which can help in predicting their metabolic fate and designing more stable analogs. nih.gov For example, computational studies on 4(3H)-pyrimidinone have been used to investigate its tautomeric equilibrium. aip.orgacs.org The persistence of hydrogen bonds in pyrimidinones, which is crucial for their biological activity, has also been studied using computational methods. nih.govacs.org

The integration of these computational approaches allows for a more targeted and efficient drug discovery process, reducing the need for extensive and costly experimental screening.

Table 2: Computational Methods in Pyrimidin-7-one Analog Design

Method Application Predicted Properties Example Compound Class Reference(s)
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. Binding energy, key interactions with amino acid residues. europa.euclearsynth.comscienceopen.com-triazolo[1,5-a]pyrimidin-7(4H)-ones tandfonline.com
3D-QSAR Relates the 3D properties of molecules to their biological activity. Predictive models for biological activity. Pyrazolo[3,4-d]pyrimidine derivatives pnas.org
DFT Calculations Investigates the electronic structure and reactivity of molecules. Tautomeric equilibrium, metabolic stability. 4(3H)-pyrimidinone aip.orgacs.org
MM-PBSA Calculates the binding free energy of a ligand to a protein. Binding free energy, contributions of different energy terms. europa.euclearsynth.comscienceopen.comtriazolo[1,5-a] pyrimidin-7-ones nih.gov

Integration of Omics Data for Deeper Understanding of Target Interactions and Pathway Modulation

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the complex biological effects of methyl-[d]pyrimidin-7-one analogs. nashbio.comnih.gov By providing a systems-level view of cellular processes, multi-omics can help identify novel drug targets, understand mechanisms of action, and discover biomarkers for patient stratification. nashbio.comfrontlinegenomics.com

For example, transcriptomic and proteomic data can reveal which cellular pathways are dysregulated in a particular disease and how these pathways are modulated by a drug candidate. nashbio.com Metabolomic profiling can shed light on disruptions in biochemical networks. nashbio.com The integration of these different omics layers can provide a more comprehensive understanding of a drug's effects than any single omic approach alone.

Several computational pipelines and toolkits are being developed to facilitate the integration and analysis of multi-omics data. nih.govbmbreports.org These tools can help researchers to identify differentially expressed genes, proteins, and metabolites, and to construct molecular networks that reveal the interactions between these different biological entities. nih.goved.ac.uk

The application of multi-omics to the study of methyl-[d]pyrimidin-7-one analogs could lead to a deeper understanding of their target interactions and how they modulate cellular pathways. This knowledge will be invaluable for optimizing their therapeutic efficacy and for identifying the patient populations most likely to benefit from these drugs.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyrimidine (B1678525) scaffold is a versatile starting point for the development of inhibitors for a wide range of biological targets. mdpi.comresearchgate.net While some pyrimidin-7-one derivatives are known to inhibit kinases, there is significant potential for the discovery of novel biological targets and mechanisms of action for methyl-[d]pyrimidin-7-one analogs. mdpi.comnih.govacs.orgnih.govscispace.com

High-throughput screening of diverse compound libraries against a panel of biological targets is a common approach for identifying new drug-target interactions. acs.orgnih.gov The unique properties of deuterated compounds may lead to the discovery of unexpected biological activities.

Furthermore, the study of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has revealed that different analogs can have distinct modes of action, even when they share a similar core scaffold. acs.orgnih.gov This suggests that subtle structural modifications, such as the introduction of a deuterated methyl group, could lead to compounds with novel mechanisms of action.

The exploration of these undiscovered biological activities could open up new therapeutic applications for methyl-[d]pyrimidin-7-one analogs in areas beyond their currently known activities.

Development of Deuterated Pyrimidin-7-ones as Advanced Chemical Probes for Biological Research

Deuterated compounds, including methyl-[d]pyrimidin-7-one analogs, have significant potential as advanced chemical probes for biological research. europa.euclearsynth.comscienceopen.comeuropa.eu Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native cellular environment. clearsynth.com

The incorporation of deuterium can be used to create isotopically labeled compounds that can be tracked in biological systems using techniques such as NMR spectroscopy and mass spectrometry. clearsynth.com This allows researchers to study reaction mechanisms, metabolic pathways, and drug-target interactions with high precision. clearsynth.com

Deuterated nucleotides, for example, have been used as chemical probes to study the structure and function of RNA. scienceopen.com Similarly, deuterated drugs can be tracked in living cells to observe their uptake and metabolism without the need for fluorescent labels or other modifications that could perturb their biological activity. europa.eu

The development of deuterated pyrimidin-7-ones as chemical probes could provide valuable tools for studying a wide range of biological processes. For example, a fluorine-18 (B77423) labeled pyrido[2,3-d]pyrimidin-7(8H)-one has been developed as a PET probe for imaging activated p38α in vivo. mdpi.com The unique properties of the carbon-deuterium bond can also be exploited for spectroscopic imaging, offering a label-free method to track the distribution and metabolism of these compounds in living systems. europa.eu

Q & A

Q. What are the key synthetic steps for preparing methyl-d]pyrimidin-7-one derivatives?

The synthesis typically involves multi-step processes:

  • Thiadiazole/Pyrimidine Ring Formation : Cyclization of precursors using sulfur/nitrogen sources (e.g., formamide) with catalysts like acetic acid or Lewis acids.
  • Substituent Introduction : Functionalization via nucleophilic/electrophilic substitution or condensation reactions. For example, methyl groups can be introduced via alkylation using methyl halides under basic conditions .
  • Purification : Column chromatography or recrystallization from methanol/ethanol is critical for isolating high-purity products .

Q. How are methyl-d]pyrimidin-7-one derivatives characterized spectroscopically?

  • NMR Analysis : 1^1H and 13^13C NMR are used to confirm proton environments and carbon frameworks. For instance, the imino proton in the thiadiazole ring appears as a singlet at δ 5.6–5.8 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .
  • IR Spectroscopy : Key functional groups like C=O (1630–1650 cm1^{-1}) and C=N (1530–1550 cm1^{-1}) are identified .

Advanced Research Questions

Q. How can structural ambiguities in methyl-d]pyrimidin-7-one derivatives be resolved using NOE experiments?

  • NOE Difference Spectroscopy : Proximity between protons (e.g., triazole and methyl groups) is confirmed by irradiating specific signals and observing signal enhancements. For example, irradiation of the triazole proton in 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one enhances methyl group signals, confirming regiochemistry .

Q. What strategies improve synthetic yields of methyl-d]pyrimidin-7-one derivatives?

  • Optimized Reaction Conditions : Use of continuous flow reactors for exothermic steps (e.g., cyclization) improves heat dissipation and scalability .
  • Catalyst Screening : Lewis acids like ZnCl2_2 or FeCl3_3 enhance condensation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during substitution reactions .

Q. How do contradictory biological activity data across studies arise, and how can they be addressed?

  • Source Analysis : Variability may stem from differences in substituents (e.g., electron-withdrawing groups reducing antimicrobial activity) or assay conditions (e.g., cell line sensitivity).
  • Method Harmonization : Standardize protocols (e.g., MIC testing for antimicrobial studies) and validate results using orthogonal assays (e.g., fluorescence-based cytotoxicity vs. MTT) .

Q. How can methyl-d]pyrimidin-7-one derivatives be tailored for specific biological targets?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 2 and 5 (e.g., aryloxy groups for antifungal activity) followed by in vitro screening against target enzymes (e.g., fungal CYP51) .
  • Computational Modeling : Docking studies predict binding affinities to receptors (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .

Methodological and Experimental Design

Q. What frameworks guide rigorous research question formulation for methyl-d]pyrimidin-7-one studies?

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (positive controls like doxorubicin), and Outcome (IC50_{50} values) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible precursors), Novel (e.g., unexplored substituents), and Relevant (e.g., addressing drug resistance) .

Q. How should contradictory spectral data (e.g., NMR shifts) be analyzed?

  • Cross-Validation : Compare with literature values for analogous compounds (e.g., pyrido[2,3-d]pyrimidin-7-one derivatives).
  • Solvent/Isotope Effects : Account for deuterated solvent shifts (e.g., DMSO-d6_6 vs. CDCl3_3) and tautomeric equilibria (e.g., imine-enamine) .

Comparative and Reproducibility Focus

Q. How do methyl-d]pyrimidin-7-one derivatives compare to structurally similar compounds like dichloroanilines?

  • Electronic Effects : Methyl-d]pyrimidin-7-one’s fused heterocyclic system enhances π-π stacking vs. dichloroanilines’ planar aromatic rings.
  • Bioactivity : Thiadiazolo-pyrimidine hybrids show broader kinase inhibition due to increased hydrogen-bonding capacity .

Q. What best practices ensure reproducibility in synthetic protocols?

  • Detailed Documentation : Report reaction times, temperatures, and purification gradients (e.g., hexane:EtOAc ratios).
  • Supplementary Data : Provide crystallographic data (CCDC numbers) or HPLC chromatograms in supporting information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.